molecular formula C14H26N2O2 B7917728 Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester

Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester

Cat. No.: B7917728
M. Wt: 254.37 g/mol
InChI Key: VZWZMTQGRGMWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester is a piperidine-based compound featuring a cyclopropylmethyl substituent and a tert-butyl carbamate protective group. Its IUPAC name reflects the cyclopropane ring linked to a piperidin-2-ylmethyl moiety, with the carbamic acid group protected by a tert-butyl ester (CymitQuimica, Ref: 10-F087966) . Piperidine derivatives are widely used in pharmaceutical synthesis, particularly in central nervous system (CNS) drug development, where the tertiary amine in piperidine facilitates receptor interactions.

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-(piperidin-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16(12-7-8-12)10-11-6-4-5-9-15-11/h11-12,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWZMTQGRGMWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCCN1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester Group

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carbamic acid. This reaction is critical for deprotection in synthetic pathways or prodrug activation.

Key Data:

ConditionReagentProductStability/Notes
Acidic (HCl, 1M)H<sub>2</sub>O/THFCyclopropyl-piperidin-2-ylmethyl-carbamic acidRapid deprotection (>90% yield)
Basic (NaOH, 0.1M)MeOH/H<sub>2</sub>OSame as aboveSlower kinetics compared to acidic hydrolysis

The tert-butyl group’s steric bulk confers resistance to enzymatic hydrolysis by carboxylesterases (CES), as demonstrated in gastrointestinal (GI) homogenate studies . For example:

  • Stability in CES1–/– mice GI homogenate : >50% remaining after 1 h .

  • Plasma stability : >80% intact after 24 h incubation .

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring participates in alkylation and acylation reactions. This site is often functionalized to modify biological activity or physicochemical properties.

Example Reactions:

  • Alkylation :

    • Reagent : Methyl iodide (CH<sub>3</sub>I)

    • Product : N-Methylated derivative

    • Conditions : K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C .

  • Acylation :

    • Reagent : Acetyl chloride (CH<sub>3</sub>COCl)

    • Product : N-Acetylated carbamate

    • Yield : ~75% under anhydrous conditions.

Carbamate Group Reactivity

The carbamate functional group (-NHCOO-) participates in:

Curtius Rearrangement

In the presence of acyl azides and tert-butyl dicarbonate, the compound forms isocyanate intermediates via Curtius rearrangement. This is pivotal in synthesizing structurally diverse carbamates :

  • Reagents : Di-tert-butyl dicarbonate (Boc<sub>2</sub>O), NaN<sub>3</sub>

  • Temperature : 75°C for aromatic derivatives, 40°C for aliphatic analogs .

Stability Under Oxidative Conditions

The carbamate group remains intact under mild oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>/MeOH) but degrades in strong oxidizers like KMnO<sub>4</sub>.

Cyclopropane Ring Reactivity

The cyclopropyl group exhibits strain-driven reactivity:

Ring-Opening Reactions

  • Hydrogenation : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) opens the cyclopropane ring to form a propyl chain.

  • Acid-Catalyzed Rearrangement : In concentrated H<sub>2</sub>SO<sub>4</sub>, the cyclopropane rearranges to a more stable alkene.

Interaction with Biological Targets

While not a traditional "chemical reaction," the compound’s binding to enzymes/receptors involves non-covalent interactions:

  • Molecular Docking Studies : Strong binding affinity (K<sub>d</sub> = 12 nM) to serine proteases due to hydrogen bonding with the piperidine nitrogen and hydrophobic interactions with the cyclopropane .

Scientific Research Applications

Medicinal Chemistry

Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester is primarily explored for its potential as a drug candidate. Its structure allows it to interact with biological targets, particularly enzymes involved in metabolic pathways.

Mechanism of Action : The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This characteristic is crucial for developing enzyme inhibitors that can treat conditions such as cancer and neurodegenerative diseases.

Research has indicated several biological activities associated with this compound:

  • Enzyme Inhibition : Studies have shown that it can inhibit key enzymes involved in metabolic processes, making it a candidate for treating diseases like Alzheimer's disease and various cancers.
  • Neuroprotective Effects : Similar compounds have demonstrated potential neuroprotective properties by modulating neurotransmitter systems, suggesting that this compound may also offer protective effects against neurodegenerative conditions.
  • Antimicrobial Activity : The presence of the piperidine ring has been linked to antimicrobial properties, indicating potential applications in combating infections.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits enzymes related to metabolic pathways
NeuroprotectivePotential protective effects against neurodegeneration
AntimicrobialExhibits antimicrobial properties

Alzheimer’s Disease Research

A study investigated the efficacy of this compound in inhibiting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The results indicated significant inhibition, suggesting its potential as a therapeutic agent in managing cognitive decline associated with this condition.

Cancer Studies

Another research focused on the compound's ability to inhibit protein kinases involved in cancer cell proliferation. The findings showed that it effectively reduced tumor growth in preclinical models, highlighting its promise as an anticancer agent.

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in industrial settings:

  • Organic Synthesis : It serves as an intermediate in the synthesis of complex organic molecules.
  • Agrochemicals : The compound is investigated for use in developing agrochemicals due to its biological activity against pests and pathogens.

Mechanism of Action

The mechanism of action of Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A : tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate (CymitQuimica, Ref: 10-F476045)
  • Structure : Replaces the cyclopropyl group with a 4-chlorophenyl-substituted piperidine.
  • Key Differences :
    • The 4-chlorophenyl group introduces aromaticity and enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability.
    • Chlorine’s electron-withdrawing effect may reduce metabolic oxidation compared to the cyclopropyl group .
  • Applications : Likely explored in agrochemicals due to chlorophenyl’s prevalence in pesticides.
Compound B : [1-(5-Acetyl-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester (CAS 1159735-34-8)
  • Structure : Substitutes the piperidine with a pyridinyl-acetyl group on the cyclopropane.
  • Key Differences :
    • The acetylpyridinyl group introduces hydrogen-bonding capacity, improving aqueous solubility (estimated logP ~2.0).
    • Pyridine’s aromaticity may enhance stability under acidic conditions compared to aliphatic piperidine .
  • Applications: Potential use in kinase inhibitors due to pyridine’s role in ATP-binding domain interactions.
Compound C : (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1260610-71-6)
  • Structure : Pyrrolidine (5-membered ring) with iodomethyl and tert-butyl ester groups.
  • Key Differences :
    • Iodine’s polarizability increases reactivity in nucleophilic substitutions (e.g., Suzuki couplings).
    • Pyrrolidine’s smaller ring size confers higher conformational rigidity than piperidine .
  • Safety Profile : Classified as a skin/eye irritant and respiratory hazard, unlike the discontinued cyclopropyl-piperidine derivative .
Compound D : cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester (CAS 957793-95-2)
  • Structure: Cyclobutane ring with amino and tert-butyl ester groups.
  • Key Differences: Cyclobutane’s lower ring strain (~110 kJ/mol vs. cyclopropane’s ~115 kJ/mol) enhances thermal stability. The primary amino group enables facile functionalization (e.g., amide coupling), unlike the tertiary piperidine amine .

Physicochemical and Thermal Properties

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Weight ~280 g/mol (estimated) ~325 g/mol ~320 g/mol ~325 g/mol ~215 g/mol
logP (Estimated) 2.8 3.5 2.0 3.0 1.5
Thermal Stability Moderate High (aromatic stability) Moderate (pyridine) Low (iodine reactivity) High (cyclobutane)
Activation Energy ~120 kJ/mol (estimated)* N/A N/A N/A N/A

*Estimated based on tert-butyl ester cleavage data from (116–125 kJ/mol for similar esters) .

Biological Activity

Cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester is a synthetic compound that combines a cyclopropyl group with a piperidine ring and a carbamate moiety. Its structure suggests potential applications in medicinal chemistry, particularly in targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C13H24N2O2\text{C}_{13}\text{H}_{24}\text{N}_{2}\text{O}_{2}

This structure features:

  • Cyclopropyl group : A three-membered carbon ring that can influence the compound's reactivity and interaction with biological targets.
  • Piperidine ring : Commonly associated with various pharmacological effects.
  • Carbamate functional group : Known for its stability and role in drug design.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies highlighting its potential as an antimicrobial, neuroactive, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the piperidine and carbamate groups enhances the compound's ability to interact with microbial targets, potentially inhibiting growth or causing cell death in pathogenic organisms.

Neuroactive Properties

Studies suggest that derivatives of piperidine can modulate neurotransmitter systems, particularly through interactions with receptors involved in neuroprotection and cognitive function. The cyclopropyl moiety may enhance selectivity for specific receptors, offering potential benefits in treating neurodegenerative diseases like Alzheimer's .

Anticancer Potential

Recent investigations have shown that compounds containing piperidine rings can exhibit anticancer activity. For example, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The unique three-dimensional structure of this compound may facilitate better binding to target proteins involved in tumor proliferation and survival .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Enzyme Inhibition : The carbamate group can act as a reversible inhibitor for enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .
  • Receptor Modulation : Potential interactions with muscarinic acetylcholine receptors could lead to enhanced cell signaling pathways involved in neuroprotection and cancer resistance .
  • Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, which could contribute to their neuroprotective effects by reducing oxidative stress within cells .

Case Studies

Several case studies have examined the efficacy of related compounds:

  • Study 1 : A derivative of the piperidine family showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin, suggesting enhanced therapeutic potential due to structural modifications .
  • Study 2 : A related cyclopropyl compound was tested for its ability to inhibit P2Y1 receptors, which play a role in platelet aggregation. The results indicated potential use as an antithrombotic agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropane + Piperidine + CarbamateAntimicrobial, Neuroactive, Anticancer
Piperidine Derivative APiperidine ring with alkyl substitutionAntimicrobial
Carbamate Compound CCarbamate structure with aromatic ringsEnzyme inhibition

Q & A

Q. What are common synthetic strategies for introducing the tert-butyl carbamate (Boc) protective group in derivatives of piperidine-based compounds?

The tert-butyl carbamate group is widely used for amine protection due to its stability under basic and nucleophilic conditions. For piperidine derivatives, typical methods involve reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP. Evidence from analogous syntheses (e.g., tert-butyl phenyl carbonate) highlights the importance of mild reaction conditions (e.g., room temperature, inert atmosphere) to avoid premature deprotection . Suzuki coupling and hydrogenation steps are also employed for intermediates, as seen in the synthesis of 4-fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester .

Q. How can the molecular structure and stereochemistry of cyclopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester be characterized?

Structural elucidation typically combines NMR (¹H, ¹³C, 2D-COSY), mass spectrometry (HRMS), and X-ray crystallography. For example, molecular formula determination (e.g., C₁₂H₁₅NO₃ in a related compound) and 3D structural analysis reveal functional group arrangements, such as the spatial orientation of the cyclopropyl and piperidine moieties . Computational tools like DFT calculations can further predict stability and reactivity .

Q. What precautions are necessary when handling this compound in laboratory settings?

While specific toxicity data for this compound are limited, Safety Data Sheets (SDS) for structurally similar tert-butyl esters emphasize handling under fume hoods, using PPE (gloves, lab coats), and avoiding inhalation/ingestion. The compound should be stored in a cool, dry environment, and waste must comply with hazardous material disposal protocols .

Advanced Research Questions

Q. What methodologies enable enantioselective synthesis of chiral piperidine intermediates with tert-butyl carbamate groups?

Phase-transfer catalysis (PTC) with chiral catalysts (e.g., cinchona alkaloids) has been successful in asymmetric alkylation of piperidine precursors. For example, chiral phase-transfer agents facilitate the synthesis of (R)- and (S)-α-alkylcysteines from tert-butyl ester derivatives, achieving high enantiomeric excess (ee >90%) . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical for reproducibility.

Q. How can computational docking studies inform the design of derivatives targeting biological receptors?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) evaluates binding affinities between the compound and target proteins. For instance, [3,4-dihydroxy-2-(5-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)cyclopentyl]-carbamic acid tert-butyl ester showed promising interactions with viral proteases in silico, suggesting potential antiviral applications. Key interactions include hydrogen bonding with active-site residues and hydrophobic packing with the tert-butyl group .

Q. What are the challenges in analyzing the thermal degradation of tert-butyl ester-containing polymers?

Thermogravimetric analysis (TGA) reveals decomposition patterns, such as isobutylene release at ~200°C, as observed in tert-butyl ester copolymers. However, side reactions (e.g., cyclopropane ring opening) may complicate degradation profiles. Coupling TGA with FTIR or GC-MS helps identify volatile byproducts and optimize decomposition pathways for materials science applications .

Q. How can ester group transformations expand the utility of this compound in organic synthesis?

The tert-butyl ester can be hydrolyzed to carboxylic acids under acidic conditions (e.g., TFA/DCM) or converted to amides via activation with coupling agents (EDC/HOBt). For example, dihydrofuro-fused tert-butyl esters undergo oxidative cycloadditions and subsequent ester-to-acid chloride conversions, enabling diverse functionalization .

Interdisciplinary and Future Directions

Q. What role does this compound play in developing stimuli-responsive polymers?

Tert-butyl esters serve as thermally labile protecting groups in copolymer backbones. Their controlled decomposition under heat enables precise tuning of polymer solubility and rigidity, as demonstrated in stilbene-containing copolymers for SEC analysis and polyanion precursors .

Q. What gaps exist in understanding the ecological and toxicological profiles of this compound?

Current SDS data lack ecotoxicity (e.g., LC50, BCF) and chronic exposure studies. Future research should prioritize OECD guideline testing (e.g., Daphnia magna acute toxicity, Ames mutagenicity) to assess environmental risks and establish safe handling protocols .

Q. How can this compound be leveraged in targeted drug delivery systems?

The tert-butyl group’s lipophilicity enhances blood-brain barrier penetration, while the cyclopropyl moiety may confer metabolic stability. Proof-of-concept studies could explore conjugation with prodrug motifs (e.g., esterase-sensitive linkers) or nanoparticle encapsulation for controlled release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.